5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene
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Description
Synthesis Analysis
The synthesis of such complex cyclic compounds often involves intricate steps, including ring closures and the introduction of functional groups. For instance, the synthesis of related compounds involves steps like bromination, which leads to various products through cleavage of carbon-oxygen bonds and intramolecular migration of oxygen atoms (Menzek & Altundas, 2006).
Molecular Structure Analysis
The molecular structure of cyclic compounds, especially those with multiple rings, is of great interest due to their unique conformations. X-ray diffraction studies provide detailed insights into their crystal structures. For example, the structure of a related compound, 4,6-Dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5,11-trione 2-ethoxyphenyl (2E)-but-2-enoate, reveals a complex arrangement of fused rings (Ganapathy et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structural complexity. Reactions like intramolecular oxygen migration and bromination are common, leading to a variety of products with different properties (Menzek & Altundas, 2006).
Safety And Hazards
Future Directions
The compound has been described as having immense potential for scientific research, suggesting that it could have a wide range of applications waiting to be explored1. However, the specific future directions for research involving this compound are not detailed in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed and specific information, please refer to relevant scientific literature and databases.
properties
IUPAC Name |
5,6,12,13-tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4N2O2/c11-3-1-5-9(15-7(3)13)18-6-2-4(12)8(14)16-10(6)17-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQZSCYUUATTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)OC3=CC(=C(N=C3O2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b |
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